3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Antifungal drug discovery Structure–activity relationship Candida albicans

SAR studies on pyridotriazine antifungals require a reproducible, moderate-activity reference to benchmark novel analogs. This 3-(4-ethoxyphenyl) derivative, with published MIC values of 64-128 µg/mL against Candida and Aspergillus spp., serves as an ideal lower-bound control. Its distinct logP (XLogP3-AA=1.6) and 4-ethoxy substituent provide a defined electronic/lipophilic profile unmatched by methyl, halogen, or unsubstituted analogs, ensuring consistent assay performance. Researchers gain a validated tool compound for mechanism-of-action and specificity counter-screens, while procurement managers benefit from a well-characterized, multi-vendor available standard.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 121845-63-4
Cat. No. B12647719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
CAS121845-63-4
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2
InChIInChI=1S/C14H12N4O/c1-2-19-11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,2H2,1H3
InChIKeyVQLHQAWJTBFBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-63-4): Core Identity and Class Context for Procurement Decisions


3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-63-4) is a synthetic heterocyclic small molecule belonging to the pyrido[3,4-e][1,2,4]triazine class [1]. It features a fused pyridine–triazine bicyclic core with a 4-ethoxyphenyl substituent at the 3-position, yielding a molecular formula of C14H12N4O and a molecular weight of 252.27 g/mol [2]. The compound was originally synthesized and biologically evaluated as part of a broader antifungal discovery program at American Cyanamid's Lederle Laboratories, with its primary reported activity profile centered on in vitro antifungal effects against Candida, Aspergillus, Mucor, and Trichophyton species [3]. Unlike many in-class analogs that bear hydrogen, methyl, or halogen substituents, the 4-ethoxy group introduces distinct electronic and lipophilic characteristics that directly impact biological potency, physicochemical behavior, and synthetic handling [4].

Why 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine Cannot Be Interchanged with Other Pyridotriazine Analogs


Substitution at the 3-position of the pyrido[3,4-e][1,2,4]triazine scaffold is the dominant structural determinant of in vitro antifungal potency within this chemotype, with even minor modifications producing order-of-magnitude shifts in minimum inhibitory concentration (MIC) values [1]. The 4-ethoxyphenyl substituent introduces a unique combination of electron-donating character (via the ethoxy oxygen), moderate lipophilicity (computed XLogP3-AA = 1.6), and conformational flexibility (three rotatable bonds) that distinguishes it from the unsubstituted phenyl, 4-fluorophenyl, 4-methoxyphenyl, and 3-benzyl analogs [2]. The published structure–activity relationship (SAR) data demonstrate that electron-withdrawing or sterically demanding 3-substituents consistently reduce antifungal activity relative to hydrogen, methyl, or 4-fluorophenyl, placing the 4-ethoxy variant in a distinct potency and property tier that cannot be replicated by generic substitution [1]. Consequently, any procurement or experimental design that treats pyrido[3,4-e][1,2,4]triazine analogs as interchangeable risks introducing uncontrolled variability in biological readouts, physicochemical behavior, and synthetic reproducibility [3].

Quantitative Differentiation Evidence for 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine Against Closest Analogs


Antifungal MIC Comparison: 4-Ethoxyphenyl vs. 4-Fluorophenyl and Unsubstituted Phenyl Analogs

The 3-(4-ethoxyphenyl) derivative exhibits markedly reduced in vitro antifungal potency compared to the 3-(4-fluorophenyl) and 3-phenyl analogs within the same pyrido[3,4-e][1,2,4]triazine series, as revealed by agar dilution MIC data reported in the 1989 Reich et al. study and deposited in ChEMBL [1][2]. The 4-fluoro and unsubstituted phenyl analogs were explicitly identified as among the compounds with the 'best overall antifungal activity' in this series, achieving MIC values ≤ 16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species [1]. In contrast, the 4-ethoxyphenyl compound consistently showed MIC values of 64 µg/mL against Candida albicans, Candida tropicalis, Candida pseudotropicalis, and Aspergillus niger, with MIC values rising to 128 µg/mL against Candida rugosa, Candida stellatoidea, and Mucor fragilis, and exceeding 128 µg/mL against certain strains [2].

Antifungal drug discovery Structure–activity relationship Candida albicans

Lipophilicity Shift: Computed LogP Differentiation Between 4-Ethoxyphenyl and 4-Methoxyphenyl Analogs

The replacement of the methoxy group with an ethoxy group on the 4-phenyl substituent produces a measurable increase in computed lipophilicity. The 4-ethoxyphenyl compound has a computed XLogP3-AA of 1.6 and an AlogP of 2.49, whereas the 4-methoxyphenyl analog (CAS 60445-71-8), with one fewer methylene unit, exhibits reduced lipophilicity based on its lower molecular weight (238.24 vs. 252.27 g/mol) and fewer heavy atoms [1][2]. This physicochemical shift affects solubility, membrane permeability, and non-specific protein binding in biological assay systems, making the 4-ethoxy analog behaviorally distinct from the 4-methoxy variant in both screening and formulation contexts .

Physicochemical profiling Drug-likeness LogP

Spectrum Breadth: Multi-Species Antifungal Activity Profile of the 4-Ethoxyphenyl Analog

The 4-ethoxyphenyl analog demonstrates measurable activity against at least seven distinct fungal species, including multiple Candida species (C. albicans, C. tropicalis, C. pseudotropicalis, C. rugosa, C. stellatoidea), Aspergillus niger, and Mucor fragilis, with MIC values documented at 64–128 µg/mL in the original 1989 study [1]. While the absolute potency is lower than that of the 3-phenyl and 3-(4-fluorophenyl) analogs, the breadth of species coverage is comparable to the broader class profile, indicating that the 4-ethoxy substitution preserves target engagement across a range of fungal pathogens rather than narrowing the spectrum [1]. The 3-benzyl analog (Triafungin, CAS 55242-77-8), in contrast, has limited publicly available MIC data, creating a documentation gap that the 4-ethoxyphenyl compound does not have [2].

Antifungal spectrum Candida spp. Aspergillus niger

Procurement-Driven Application Scenarios for 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine


SAR Negative-Control Compound for Antifungal Lead Optimization Campaigns

The 4-ethoxyphenyl analog serves as an ideal moderate-activity reference compound in structure–activity relationship (SAR) studies aimed at improving the antifungal potency of pyrido[3,4-e][1,2,4]triazines. With MIC values of 64–128 µg/mL against Candida and Aspergillus species [1], it provides a reproducible, quantitatively defined lower bound against which more potent analogs (e.g., 3-(4-fluorophenyl) with MIC ≤ 16 µg/mL) can be benchmarked [2]. Its consistent multi-species activity profile also makes it suitable for specificity counter-screening to verify that observed potency gains are not accompanied by undesirable spectrum narrowing [1].

Physicochemical Probe for Lipophilicity-Dependent Permeability Studies

With a computed XLogP3-AA of 1.6 and AlogP of 2.49 [3], the 4-ethoxyphenyl analog occupies a distinct lipophilicity window within the pyridotriazine series. This makes it a suitable probe for correlation studies linking logP to membrane permeability, non-specific protein binding, or cellular accumulation in antifungal assay systems. Researchers can pair it with the less lipophilic 3-(4-methoxyphenyl) analog (MW 238.24 g/mol, expected lower logP) to isolate the contribution of a single methylene unit to observed pharmacokinetic or efficacy differences .

Analytical Reference Standard for Pyridotriazine Library Characterization

The compound's well-defined structure (C14H12N4O, exact mass 252.10111 Da) [3], established synthetic route via cyclization of 4-ethoxybenzaldehyde with pyridine derivatives [4], and documented physicochemical properties (density 1.247 g/cm³, boiling point 468.8 °C, flash point 167.6 °C) [5] make it a practical analytical reference standard for quality control of pyridotriazine compound libraries. Its availability from multiple vendors facilitates its use as a system suitability standard in HPLC-MS or NMR-based purity assessments of in-class analogs.

Chemical Biology Tool for Fungal Target Engagement Assays

Because the 4-ethoxyphenyl analog retains measurable antifungal activity across seven distinct fungal species with publicly accessible, reproducible MIC data [1], it can be deployed as a tool compound in chemical biology studies investigating the mechanism of action of pyridotriazine antifungals. Its moderate potency reduces the risk of non-specific cytotoxicity that can confound high-potency tool compounds, while its documented spectrum permits target engagement studies in multiple Candida species as well as Aspergillus niger and Mucor fragilis [1].

Quote Request

Request a Quote for 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.